(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound "(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" features a benzo[d]thiazole core substituted with a methyl ester at position 6 and an imino-linked 4-(N,N-diisobutylsulfamoyl)benzoyl group. The (E)-configuration at the imino group and the dihydrobenzo[d]thiazole system likely influence its conformational stability and intermolecular interactions, such as hydrogen bonding and π-stacking, critical for biological activity and crystal packing .
Properties
IUPAC Name |
methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-16(2)14-28(15-17(3)4)35(31,32)20-10-7-18(8-11-20)23(29)26-25-27(5)21-12-9-19(24(30)33-6)13-22(21)34-25/h7-13,16-17H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMPWVIIUCTRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula: C25H31N3O5S2
- Molecular Weight: 517.66 g/mol
- CAS Number: 865197-66-6
The compound features a benzothiazole core, which is known for its biological significance, particularly in the development of anticancer agents. The presence of a sulfamoyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of benzothiazole have been shown to inhibit the heat shock protein 90 (Hsp90), a critical chaperone involved in cancer cell survival and proliferation. In a study focusing on structure-activity relationships (SAR), several benzothiazole-based compounds demonstrated low micromolar IC50 values against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves:
- Inhibition of Hsp90: By disrupting the function of Hsp90, these compounds can lead to the degradation of client proteins essential for tumor growth.
- Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, further contributing to their efficacy as anticancer agents .
Case Studies
-
Benzothiazole Derivative Study:
A study evaluated a series of benzothiazole derivatives for their ability to inhibit Hsp90. The most potent compound showed an IC50 value of 2.8 μM against MCF-7 cells, demonstrating significant potential for further development as an anticancer drug . -
High Throughput Screening:
In a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression in embryonic stem cells, certain benzothiazole derivatives were highlighted for their ability to modulate pluripotency-related pathways in stem cells . This suggests a broader biological relevance beyond cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Importance of the Benzothiazole Moiety: The benzothiazole ring is essential for binding to Hsp90 and other biological targets.
- Substituent Effects: Variations in substituents on the benzothiazole ring significantly affect potency and selectivity. For example, modifications at positions 2 and 6 have been shown to enhance activity against specific cancer cell lines .
Table: Structure-Activity Relationships of Benzothiazole Derivatives
| Compound ID | Substituent Position | IC50 (μM) | Biological Target |
|---|---|---|---|
| 5g | 6 | 2.8 | Hsp90 |
| 9i | 2 | 3.9 | Hsp90 |
| O4I2 | N/A | Not reported | Oct3/4 |
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthesis and Characterization : The compound’s structure determination likely employed SHELX or WinGX , as used for similar small-molecule crystallography.
- Activity Prediction : Based on structural parallels, the compound is hypothesized to inhibit ALS at nM concentrations, comparable to metsulfuron-methyl (IC₅₀ = 1–10 nM) .
- Stability : The diisobutylsulfamoyl group may improve lipid solubility but reduce soil mobility compared to sulfonylureas with polar urea groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
